2-Methyl-1-(pyridin-4-yl)propan-1-one

カタログ番号:

B2669580

CAS番号:

60148-10-9

分子量:

149.193

InChIキー:

REQREMPZQWXKAO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

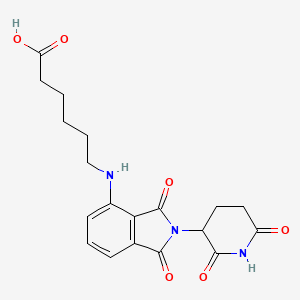

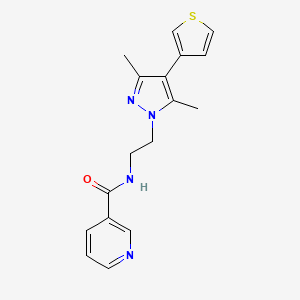

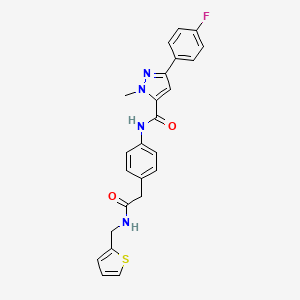

2-Methyl-1-(pyridin-4-yl)propan-1-one is a chemical compound with the CAS Number: 60148-10-9 . It has a molecular weight of 149.19 and its IUPAC name is 2-methyl-1-(4-pyridinyl)-1-propanone . It is typically in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

This compound is a liquid . Its boiling point is 57 °C at a pressure of 0.4 Torr .科学的研究の応用

Coordination Chemistry and Metal Clusters

- Synthesis and Characterization of Metal Clusters : 2-Methyl-1-(pyridin-4-yl)propan-1-one is used in the synthesis of complex metal clusters. For instance, a nonanuclear Ni(II) cluster was synthesized using a pyridyl-alcohol ligand derivative, exhibiting distinctive magnetic and catalytic properties for ethylene oligomerization (Massard, Rogez, & Braunstein, 2014).

Catalysis

- Catalytic Applications : This compound has been utilized in the formation of palladium(II) complexes serving as catalysts for the methoxycarbonylation of olefins. Such complexes demonstrate significant activity in converting higher olefins to linear and branched esters (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Molecular Aggregation and Quantum Chemistry

- Molecular Aggregation Studies : In a study exploring molecular aggregates in liquid mixtures, this compound was found to shift the ring vibration band of hydrogen-bonded aggregates, with quantum-chemical calculations confirming these shifts (Tukhvatullin, Hudayberdiev, Jumabaev, Hushvaktov, & Absanov, 2010).

Molecular Synthesis

- Synthesis of Novel Compounds : It's involved in the synthesis of derivatives like 1-(pyridin-4-yl)-3,6-diazahomoadamantane, which are intermediate products in the synthesis of compounds with functional substituents at the bridging carbon atom in the homoadamantane skeleton (Kuznetsov, Mazhed, & Serova, 2010).

Transition Metal Complexes

- Formation of Transition Metal Complexes : Research indicates the use of this compound in forming first-row transition metal complexes with a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core. These complexes show potential in applications like catalysis (Schmidt, Wiedemann, & Grohmann, 2011).

Redox Chemistry

- Redox Properties in Copper(II) Complexes : This compound is also key in synthesizing ligands for copper(II) complexes, influencing the Cu(I)/Cu(II) redox couple. Such studies contribute to a better understanding of redox processes in metal complexes (Jozwiuk, Wang, Powell, & Houser, 2013).

Photoreactivity and Tautomerization

- Photoreactivity Studies : The compound's derivatives are studied for their photoreactive properties, such as excited-state intramolecular proton transfer and solvent-assisted double-proton transfer, important in understanding photochemical processes (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

特性

IUPAC Name |

2-methyl-1-pyridin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQREMPZQWXKAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

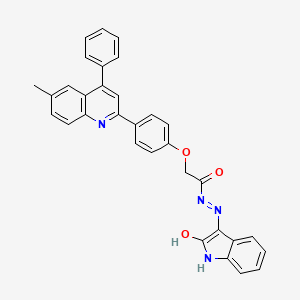

(E)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)-N'-(2...

Cat. No.: B2669497

CAS No.: 392327-87-6

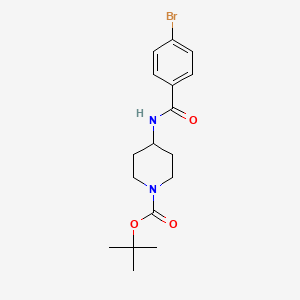

tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate

Cat. No.: B2669499

CAS No.: 1008505-52-9

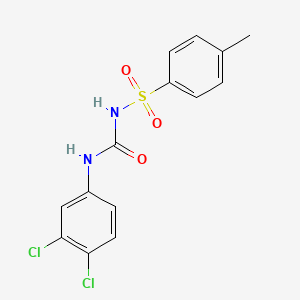

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluo...

Cat. No.: B2669502

CAS No.: 179232-92-9

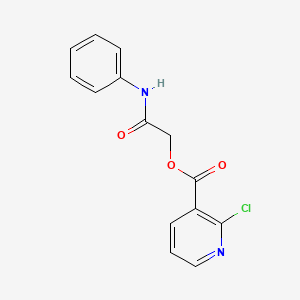

1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-...

Cat. No.: B2669503

CAS No.: 2415625-04-4

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2669502.png)

![1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2669503.png)

![3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669504.png)

![(Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine](/img/structure/B2669505.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2669510.png)